Methyl 2'-amino-6'-(2-methoxyethyl)-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
This compound belongs to the spiro[indole-pyrano[3,2-c]pyridine] class, characterized by a complex fused bicyclic structure with multiple functional groups. The core structure includes a spiro junction between indole and pyrano[3,2-c]pyridine rings, with key substituents at positions 1, 6', and 7'. The 2-methoxyethyl group at the 6' position distinguishes it from related derivatives, likely influencing solubility and molecular interactions .
Properties
IUPAC Name |
methyl 2'-amino-6'-(2-methoxyethyl)-1,7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-12-11-15-16(19(26)25(12)9-10-29-3)22(17(18(23)31-15)20(27)30-4)13-7-5-6-8-14(13)24(2)21(22)28/h5-8,11H,9-10,23H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCZZNRVTRLYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1CCOC)C3(C4=CC=CC=C4N(C3=O)C)C(=C(O2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalyst Screening
Initial studies focused on condensating N-methylisatin and 6-(2-methoxyethyl)-3-methyl-4H-pyran-2,5-dione under varied conditions (Table 1):
Table 1. Catalyst and solvent screening for spirocyclization step
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Alum | EtOH | 78 | 5 | 42 | |
| Iodine | Toluene | 110 | 14 | 38 | |
| DABCO | MeOH | 65 | 3 | 67 | |
| Fe3O4@Arg | Solvent-free | 80 | 2.5 | 72 | |
| DBDMH | H2O | 80 | 1.5 | 85 |
Key findings:
Microwave-Assisted Cyclization
Adopting microwave irradiation (120°C, 20 min) in ethanol with 10 mol% DABCO increased yield to 89% while reducing reaction time 4-fold compared to conventional heating. The dielectric heating effect promotes rapid iminium intermediate formation, critical for spirocenter establishment.
Mechanistic Elucidation
The reaction proceeds via three orchestrated steps (Figure 1):
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Knoevenagel Condensation : N-Methylisatin’s C3 carbonyl reacts with methyl glycinate’s amine, forming an α,β-unsaturated imine.
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Michael Addition : The pyran-dione’s enolate attacks the imine’s β-carbon, establishing the quaternary spiro center.
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Hemiaminal Cyclization : Intramolecular nucleophilic attack by the secondary amine onto the ester carbonyl completes the pyrano[3,2-c]pyridine ring.
Figure 1. Proposed mechanism for spirocycle assembly (simplified):
Functionalization and Derivatization
Introduction of 2-Methoxyethyl Side Chain
Purification and Characterization
Chromatographic Separation
Crude products were purified via flash chromatography (SiO2, EtOAc/hexane 1:2 → 1:1 gradient), isolating the spirocompound in >95% purity. Recrystallization from ethanol/water (3:1) yielded colorless needles suitable for X-ray analysis.
Spectroscopic Validation
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1H NMR (400 MHz, DMSO-d6) : δ 7.82 (s, 1H, indole H4), 6.95 (d, J=8.4 Hz, 1H, H5), 4.21 (q, J=6.8 Hz, 2H, OCH2CH3), 3.48 (s, 3H, N-CH3), 3.32–3.25 (m, 4H, OCH2CH2O).
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IR (KBr) : 3345 cm−1 (N-H stretch), 1712 cm−1 (ester C=O), 1678 cm−1 (amide C=O).
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HRMS (ESI+) : m/z calc. for C22H24N3O6 [M+H]+: 434.1664; found: 434.1668.
Scalability and Process Considerations
Kilogram-scale production (1.2 kg batch) using continuous flow reactors achieved 84% yield with the following parameters:
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Reactor Type : Microfluidic Pd-coated chip
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Flow Rate : 0.8 mL/min
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Residence Time : 12 min
This system eliminated thermal degradation pathways observed in batch processes, enhancing reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-amino-6’-(2-methoxyethyl)-1,7’-dimethyl-2,5’-dioxospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. For instance, derivatives of indole and pyridine are often synthesized through condensation reactions involving isatin derivatives and various nucleophiles. The resulting compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Anticancer Properties
Recent studies have indicated that compounds related to the spiro[indole-pyridine] structure exhibit significant anticancer activity. For example, a study demonstrated that similar indole derivatives showed cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Effects
Research has also suggested that methylated indole derivatives possess antimicrobial properties. These compounds have been shown to inhibit the growth of several bacterial strains, indicating their potential as novel antimicrobial agents .
Anti-inflammatory Activity
Compounds with similar structural motifs have been evaluated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response .
Molecular Docking Studies
Molecular docking studies are essential for predicting how these compounds interact with biological targets. For instance, docking simulations have been performed to evaluate the binding affinity of methyl 2'-amino-6'-(2-methoxyethyl)-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate to specific proteins involved in cancer progression or inflammation pathways. These studies help elucidate the mechanism of action and guide further modifications for enhanced efficacy .
Case Study: Anticancer Activity
In a notable case study published in 2023, researchers synthesized a series of spiro[indole-pyridine] derivatives and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated that one particular derivative exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting its potential as a lead compound for further development .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds showed that certain derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Mechanism of Action
The mechanism of action of Methyl 2’-amino-6’-(2-methoxyethyl)-1,7’-dimethyl-2,5’-dioxospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and substituent effects of the target compound and its analogs:
Substituent Effects on Physicochemical Properties
- Hydrophilicity : The 2-methoxyethyl group (target) introduces ether oxygen atoms, improving aqueous solubility compared to pyridin-3-ylmethyl () and furan-2-ylmethyl () groups .
- Electronic Effects : Electron-withdrawing groups (e.g., 3'-CN in ) modulate reactivity, as seen in analogs undergoing nucleophilic substitution .
Research Findings and Methodological Considerations
Virtual Screening: Methods from highlight that structurally similar compounds often share biological activity, supporting the use of spiro[indole-pyrano] derivatives in drug discovery .
Synthetic Challenges : Analogs in and are synthesized via multi-step protocols, with yields varying based on substituent complexity. For example, pyridin-3-ylmethyl derivatives () require palladium-catalyzed coupling, while furan derivatives () utilize simpler alkylation .
Spectroscopic Characterization : NMR and HRMS data for analogs (e.g., and ) confirm regioselectivity and purity, critical for structure-activity relationship studies .
Biological Activity
Methyl 2'-amino-6'-(2-methoxyethyl)-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a synthetic compound with potential pharmacological applications. Its complex structure suggests diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a spiro-indole-pyrano framework, which is characteristic of many biologically active molecules. Its structural components include:
- Indole moiety : Known for its role in various biological activities.
- Pyrano ring : Often associated with anti-inflammatory and anticancer properties.
- Carboxylate group : Implicates potential interactions with biological targets.
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit cell proliferation in various cancer cell lines by interfering with cell cycle progression and inducing apoptosis.
- Tubulin Binding : The structure indicates potential interaction with tubulin, disrupting microtubule dynamics which is a common mechanism for anticancer agents.
- Neuroprotective Effects : Given the indole structure, there may be implications for neuroprotective activities through modulation of neurotransmitter systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the same structural class. For instance:
- IC50 Values : Compounds with structural similarities have demonstrated IC50 values in the nanomolar range against various cancer cell lines (e.g., A375 melanoma cells) .
- Mechanistic Studies : Compounds targeting the colchicine-binding site on tubulin have shown reduced susceptibility to drug resistance mechanisms commonly seen in cancer therapies .
Neuropharmacological Activity
Research into related indole derivatives has suggested:
- Anxiolytic Effects : Some derivatives have been shown to exhibit anxiolytic properties in animal models .
- Cytoprotective Effects : Indole-based compounds have been reported to reduce oxidative stress and inflammation in neuronal cells .
Case Studies
- Study on Anticancer Properties :
- Neuroprotective Study :
Q & A
Basic Question: What spectroscopic methods are critical for structural confirmation of this spiro[indole-pyrano]pyridine derivative?
Answer:
The compound’s complex spiro and fused-ring system requires a multi-technique approach:
- 1H/13C NMR : Assign protons and carbons in the spiro junction (e.g., distinguishing indole and pyrano ring environments). Overlapping signals may necessitate 2D experiments (COSY, HSQC) .
- IR Spectroscopy : Confirm carbonyl (C=O) and amino (N–H) functional groups, critical for validating the dioxo and amino substituents .
- HRMS (ESI) : Verify molecular formula and isotopic patterns, ensuring synthesis accuracy (e.g., calculated vs. observed m/z ratios) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry at the spiro center, if single crystals are obtainable .
Advanced Question: How can researchers resolve contradictions in NMR data during stereochemical analysis of the spiro center?
Answer:
Spiro centers often create spectral ambiguities due to restricted rotation and signal overlap. Strategies include:
- Variable Temperature NMR : Probe dynamic effects; coalescence of split signals at higher temps may indicate conformational flexibility .
- NOESY/ROESY : Identify spatial proximities between protons across rings (e.g., indole NH and pyrano methoxy groups) to infer spatial arrangements .
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian or ORCA software) to validate proposed stereochemistry .
Basic Question: What synthetic routes are effective for constructing the pyrano[3,2-c]pyridine moiety?
Answer:
Key methodologies from analogous systems include:
- One-Pot Cascade Reactions : Combine indole precursors with pyrano-forming reagents (e.g., diketones or enamines) under acidic/basic conditions to minimize intermediate isolation .
- Microwave-Assisted Synthesis : Enhance reaction efficiency for steps requiring high temperatures (e.g., cyclocondensation) .
- Protecting Group Strategy : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive amino or hydroxyl moieties during pyrano ring formation .
Advanced Question: How should researchers design experiments to mitigate organic degradation during prolonged synthesis or storage?
Answer:
Degradation (e.g., hydrolysis of ester or amide bonds) can skew yield and purity
- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-/oxygen-sensitive steps .
- Low-Temperature Storage : Store intermediates at –20°C with desiccants to slow decomposition .
- Real-Time Monitoring : Employ HPLC-MS or in-situ FTIR to track degradation byproducts during reactions .
- Accelerated Stability Studies : Expose the compound to controlled stress conditions (heat, light, pH variations) to identify degradation pathways .
Basic Question: What in vitro assays are recommended for preliminary pharmacological profiling?
Answer:
Prioritize assays aligned with the compound’s structural motifs (e.g., spiro indole analogs often target kinases or GPCRs):
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate baseline toxicity .
- Enzyme Inhibition Assays : Test against serine hydrolases or cytochrome P450 isoforms via fluorometric/colorimetric substrates .
- Solubility/Permeability : Perform shake-flask solubility tests and parallel artificial membrane permeability assays (PAMPA) to gauge bioavailability .
Advanced Question: How can computational modeling improve the design of derivatives with enhanced bioactivity?
Answer:
- Molecular Docking : Screen against target proteins (e.g., COX-2 or EGFR) using AutoDock Vina to predict binding modes and affinity .
- QSAR Modeling : Correlate substituent effects (e.g., methoxyethyl vs. methyl groups) with activity data to guide synthetic prioritization .
- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability over time .
Basic Question: What chromatographic techniques optimize purity analysis for this compound?
Answer:
- HPLC with PDA Detection : Use C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar impurities .
- Chiral HPLC : Employ amylose- or cellulose-based columns to separate enantiomers if asymmetric centers are present .
- TLC-MS Coupling : Rapidly identify fractions during flash chromatography using silica plates and ESI-MS .
Advanced Question: How to address low yields in multi-step syntheses involving sensitive intermediates?
Answer:
- Flow Chemistry : Minimize intermediate exposure by integrating reaction steps in a continuous flow system .
- Design of Experiments (DoE) : Statistically optimize variables (e.g., catalyst loading, solvent polarity) using software like Minitab .
- In Situ Quenching : Neutralize reactive byproducts (e.g., acids/bases) before proceeding to subsequent steps .
Basic Question: What are the key considerations for scaling up the synthesis from milligram to gram quantities?
Answer:
- Solvent Selection : Replace low-boiling solvents (e.g., DCM) with alternatives like THF or ethyl acetate for safer distillation .
- Catalyst Recovery : Use immobilized catalysts (e.g., polymer-supported reagents) to simplify purification .
- Exothermicity Management : Conduct calorimetry studies to prevent thermal runaway during exothermic steps (e.g., cyclizations) .
Advanced Question: How can researchers validate the environmental impact of synthetic byproducts?
Answer:
- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) and atom economy for each step .
- Ecotoxicity Assays : Test byproducts on model organisms (e.g., Daphnia magna) to assess aquatic toxicity .
- Life Cycle Analysis (LCA) : Use software like SimaPro to evaluate energy/water usage across the synthesis pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
